molecular formula C16H24O2 B14853206 3-Tert-butyl-2-(cyclohexyloxy)phenol

3-Tert-butyl-2-(cyclohexyloxy)phenol

Cat. No.: B14853206
M. Wt: 248.36 g/mol
InChI Key: YLAGTGJRRGXHCK-UHFFFAOYSA-N
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Description

3-Tert-butyl-2-(cyclohexyloxy)phenol (CAS 1243431-10-8) is a synthetic organic compound with the molecular formula C₁₆H₂₄O₂ and a molecular weight of 248.36 g/mol . It belongs to the class of tert-butyl phenolic antioxidants (TBP-AOs) , which are extensively utilized in research and industrial applications for their ability to inhibit oxidation and function as stabilizers . While specific research studies on this exact compound are not readily available, its molecular structure provides strong indicators of its potential research value. The compound features a phenol group , which is central to its antioxidant properties due to its capacity to donate a hydrogen atom to neutralize free radicals and reduce oxidative stress . The addition of a tert-butyl group introduces significant steric hindrance, which stabilizes the molecule and protects it from rapid oxidation, thereby enhancing its effectiveness as a radical scavenger . The cyclohexyloxy substituent may influence the compound's solubility and steric properties, potentially making it suitable for research in non-polar environments. TBP-AOs as a class are investigated for their role in protecting materials from oxidative degradation in various applications, including polymers, lubricants, and adhesives . Researchers may explore this compound as a stabilizing agent in material science or as a model compound in the study of antioxidant mechanisms. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses or for human consumption.

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

3-tert-butyl-2-cyclohexyloxyphenol

InChI

InChI=1S/C16H24O2/c1-16(2,3)13-10-7-11-14(17)15(13)18-12-8-5-4-6-9-12/h7,10-12,17H,4-6,8-9H2,1-3H3

InChI Key

YLAGTGJRRGXHCK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC=C1)O)OC2CCCCC2

Origin of Product

United States

Preparation Methods

Williamson Ether Synthesis

Williamson Ether Synthesis is a classical approach for ether formation, involving the reaction of a deprotonated phenol (phenoxide ion) with an alkyl halide or epoxide. For 3-Tert-butyl-2-(cyclohexyloxy)phenol, this method proceeds via two sequential etherifications:

Reaction Mechanism

  • Cyclohexyloxy Group Introduction :
    Phenol is deprotonated using a strong base (e.g., NaOH) to form a phenoxide ion, which reacts with cyclohexyl bromide or epoxy cyclohexane to yield 2-cyclohexyloxyphenol.
    $$
    \text{Phenol} + \text{Base} \rightarrow \text{Phenoxide}^- \
    \text{Phenoxide}^- + \text{Cyclohexylating Agent} \rightarrow 2\text{-Cyclohexyloxyphenol}
    $$
    Epoxy cyclohexane is preferred for its reduced steric hindrance compared to bromocyclohexane.

  • Tert-Butyl Group Introduction :
    The intermediate undergoes Friedel-Crafts alkylation with tert-butyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃, FeCl₃). The tert-butyl group selectively occupies the para position relative to the hydroxyl group due to steric and electronic factors.

Optimization Parameters

  • Catalysts : Sodium hydroxide (step 1, 0.04–0.05 mol ratio); FeCl₃ (step 2, 0.04–0.05 mol ratio).
  • Temperature : 100–102°C for condensation; 15–25°C for alkylation.
  • Yield : ~85–90% overall.
Limitations
  • Competing ortho-alkylation can occur without steric guidance, reducing purity.
  • Requires rigorous control of moisture to prevent catalyst deactivation.

Two-Step Condensation-Alkylation Process

This method, patented by CN105237363A, circumvents isomer formation through strategic reaction sequencing:

Step 1: Condensation of Phenol with Epoxy Cyclohexane

Phenol reacts with epoxy cyclohexane under basic conditions to form 2-(phenoxy)cyclohexanol (Eq. 1):
$$
\text{Phenol} + \text{Epoxy Cyclohexane} \xrightarrow{\text{NaOH, 100–102°C}} 2\text{-(Phenoxy)cyclohexanol}
$$
Conditions :

  • Catalyst: NaOH (4–5 mol% relative to phenol).
  • Solvent: Toluene/water biphasic system.
  • Yield: >95%.

Step 2: Friedel-Crafts Alkylation with Tert-Butyl Chloride

The intermediate undergoes alkylation using tert-butyl chloride in the presence of FeCl₃ (Eq. 2):
$$
2\text{-(Phenoxy)cyclohexanol} + \text{tert-Butyl Chloride} \xrightarrow{\text{FeCl₃, 15–20°C}} 3\text{-Tert-butyl-2-(cyclohexyloxy)phenol}
$$
Key Advantages :

  • Steric Hindrance : The cyclohexyloxy group blocks ortho positions, forcing tert-butyl substitution at the para position.
  • Catalyst Efficiency : FeCl₃ achieves near-quantitative conversion at 20°C.
  • Purity : ≥99% (HPLC), with total yield ≥98%.

Industrial-Scale Protocol (Example 1):

  • Condensation :

    • Phenol (508 mol), epoxy cyclohexane (508 mol), NaOH (19.7 mol) in toluene.
    • React at 100–102°C for 4–5 hours.
    • Wash with water, extract with toluene, and precipitate.
  • Alkylation :

    • 2-(Phenoxy)cyclohexanol (394 mol), tert-butyl chloride (394 mol), FeCl₃ (19.7 mol) in 1,2-dichloroethane.
    • React at 20°C for 1 hour under HCl gas.
    • Wash, precipitate, and purify.

Comparative Analysis of Methods

Parameter Williamson Synthesis Two-Step Condensation-Alkylation
Regioselectivity Moderate (requires directing groups) High (steric control)
Yield 85–90% 98–99%
Purity 90–95% ≥99%
Catalyst Cost Low (NaOH, AlCl₃) Moderate (FeCl₃, NaOH)
Industrial Scalability Challenging due to byproducts Optimized for large-scale

Emerging Methodologies and Innovations

Solvent-Free Mechanochemical Synthesis

Recent advances propose ball-milling techniques for etherification, reducing solvent waste. Though unreported for this compound, such methods could enhance sustainability in future iterations.

Chemical Reactions Analysis

Types of Reactions

3-Tert-butyl-2-(cyclohexyloxy)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Tert-butyl-2-(cyclohexyloxy)phenol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table compares 3-tert-butyl-2-(cyclohexyloxy)phenol with structurally related phenolic derivatives:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Notable Properties/Activities Reference ID
This compound tert-butyl (3), cyclohexyloxy (2) C₁₆H₂₄O ~232.36 (est.) Phenol, ether, branched alkyl Predicted high lipophilicity Inferred
4-Tert-butyl-2-cyclohexylphenol tert-butyl (4), cyclohexyl (2) C₁₆H₂₄O 232.36 Phenol, branched alkyl Used in industrial synthesis
2(3)-Tert-butyl-4-hydroxyanisole (BHA) tert-butyl (2/3), methoxy (4) C₁₁H₁₆O₂ 180.24 Phenol, methoxy, branched alkyl Antioxidant, antimutagenic
4-Tert-butyl-2-(trifluoromethyl)phenol tert-butyl (4), CF₃ (2) C₁₁H₁₃F₃O 218.22 Phenol, trifluoromethyl Electron-withdrawing substituent
Key Observations:
  • Lipophilicity: The cyclohexyloxy group in this compound likely increases lipophilicity compared to BHA (methoxy group) but reduces it relative to 4-tert-butyl-2-cyclohexylphenol (non-polar cyclohexyl group).
  • Electronic Effects: The trifluoromethyl group in 4-tert-butyl-2-(trifluoromethyl)phenol () is strongly electron-withdrawing, contrasting with the electron-donating cyclohexyloxy group in the target compound. This difference may alter reactivity in electrophilic substitution or hydrogen-bonding interactions.
Antioxidant and Antimutagenic Effects
  • BHA (2(3)-tert-butyl-4-hydroxyanisole) : Reduces mutagenicity of benzo(a)pyrene and other compounds by enhancing tissue thiol levels and inhibiting metabolic activation .
  • However, the bulky cyclohexyloxy group may hinder access to enzymatic active sites compared to BHA’s smaller methoxy group.
Anti-Inflammatory and Cyclooxygenase (COX) Inhibition
  • NS-398 and Ketoprofen (): These NSAIDs exhibit COX-2 selectivity (NS-398 IC₅₀: <1% COX-1 inhibition) or non-selectivity (ketoprofen). Structural features like sulfonamide (NS-398) and propionic acid (ketoprofen) are critical for activity.
  • This compound: Lacks the acidic proton or sulfonamide group required for COX inhibition. However, its bulky substituents might interfere with lipid peroxidation pathways, a mechanism distinct from classical NSAIDs.

Q & A

Q. What are the optimized synthetic routes for 3-tert-butyl-2-(cyclohexyloxy)phenol, and how can reaction efficiency be validated?

Answer: The synthesis of aryl ethers like this compound often involves visible-light-mediated decarboxylative coupling. A validated protocol includes:

  • Procedure : Reacting tert-butylphenol derivatives with cyclohexyl-based N-hydroxyphthalimide (NHPI) esters under blue LED light (450 nm) in dichloromethane, using a copper catalyst (e.g., Cu(OTf)₂) and a photosensitizer (e.g., 4CzIPN) .
  • Validation : Monitor reaction progress via TLC and confirm yields using GC-MS. Purify via column chromatography (hexanes/ethyl acetate gradient) and characterize via 1H^1H/13C^{13}C NMR and HRMS. For example, 13C^{13}C NMR peaks for cyclohexyloxy groups appear at δ 77.01 ppm, while tert-butyl carbons resonate at δ 25–31 ppm .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer:

  • NMR Analysis : 1H^1H NMR identifies phenolic protons (δ 5.2–6.1 ppm) and tert-butyl protons (δ 1.3 ppm, singlet). 13C^{13}C NMR distinguishes ether linkages (δ 70–80 ppm) and aromatic carbons (δ 110–160 ppm) .
  • HRMS : Use APPI/LTQ-Orbitrap for accurate mass determination (e.g., [M+H]+^+ calculated for C₁₆H₂₄O₂: 272.1776) .
  • Polarity Assessment : Measure logP values via reverse-phase HPLC to evaluate hydrophobicity, critical for environmental fate studies .

Advanced Research Questions

Q. What competing reaction pathways govern the stability of this compound under varying thermal or catalytic conditions?

Answer:

  • Thermal Decomposition : At >190°C, cyclohexyloxy groups undergo hydrogenolysis to form phenol and cyclohexane derivatives, as observed in Ru-catalyzed systems . Competing pathways include:
    • Deoxygenation : Dominant at high temperatures, yielding benzene via C–O bond cleavage.
    • Hydrogenation : Favored below 190°C, producing cyclohexanol intermediates .
  • Radical Pathways : Cyclohexyloxy radicals (from peroxide decomposition) generate methane and CO, confirmed via sealed-tube experiments with GC analysis .

Q. How do structural analogs of this compound influence aquatic toxicity, and what methodologies assess this?

Answer:

  • Analog Data : Alkylated phenols (e.g., 4-tert-butylphenol) show acute aquatic toxicity (EC₅₀ < 1 mg/L) due to membrane disruption. Structural modifications (e.g., cyclohexyloxy groups) may alter bioavailability .
  • Assessment Methods :
    • OECD 201/202 Tests : Evaluate algal growth inhibition and Daphnia immobilization.
    • QSAR Modeling : Predict toxicity using logP and electronic descriptors (e.g., Hammett constants) .

Q. How can researchers resolve contradictions in catalytic hydrogenation data for cyclohexyloxy-phenol derivatives?

Answer:

  • Case Study : Discrepancies in hydrogenation yields may arise from:
    • Catalyst Selectivity : Ru/ASA-TiO₂ favors full hydrogenolysis, while Pd/C may retain ether linkages .
    • Substrate Steric Effects : Tert-butyl groups hinder catalyst access, reducing conversion rates.
  • Resolution : Conduct controlled experiments with isotopic labeling (e.g., D₂ gas) and in situ FTIR to track intermediate formation .

Methodological Challenges and Solutions

Q. What strategies optimize the regioselective synthesis of this compound?

Answer:

  • Directed Ortho-Metalation : Use tert-butyl as a directing group with LDA to selectively functionalize the ortho position .
  • Photoredox Catalysis : Leverage electron-deficient NHPI esters to enhance coupling efficiency at the phenolic oxygen .

Q. How do solvent systems influence the extraction and analysis of this compound from complex matrices?

Answer:

  • Extraction : Use ethanol-water (70:30 v/v) with ultrasonication (40°C, 30 min) for maximal recovery from biological samples .
  • Detection : Employ UPLC-QTOF-MS with a C18 column (0.1% formic acid in acetonitrile/water) for trace-level quantification (LOQ: 0.1 µg/L) .

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